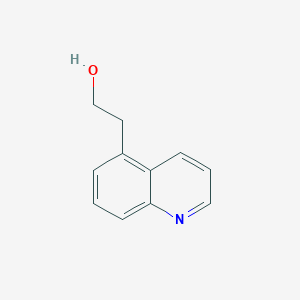

2-(Quinolin-5-YL)ethanol

Beschreibung

Significance of Quinoline-Based Scaffolds in Modern Chemistry

Quinoline (B57606) and its derivatives are fundamental building blocks in the development of novel therapeutic agents and functional materials. impactfactor.orgsmolecule.com The unique electronic properties and the ability to participate in a wide range of chemical transformations make the quinoline scaffold a privileged structure in medicinal chemistry. mdpi.commdpi.com The nitrogen atom in the ring system allows for modifications that can fine-tune the biological activity of the resulting compounds. ecorfan.org

The functionalization of the quinoline ring at various positions has led to the discovery of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties. derpharmachemica.comnih.gov For instance, the antimalarial drugs quinine (B1679958) and chloroquine (B1663885) are based on the quinoline framework. In the field of materials science, quinoline derivatives are explored for their applications in organic light-emitting diodes (OLEDs), sensors, and as ligands in catalysis. ecorfan.org

The synthesis of quinoline derivatives is a well-established area of organic chemistry, with classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses providing access to a wide array of substituted quinolines. iosrjournals.org Modern synthetic methods continue to expand the toolkit for creating novel quinoline-based structures with tailored properties. impactfactor.org

Overview of 2-(Quinolin-5-YL)ethanol as a Representative Quinoline Motif for Research

2-(Quinolin-5-YL)ethanol is a specific derivative of quinoline that serves as a valuable intermediate and building block in chemical synthesis. Its structure features an ethanol (B145695) group attached to the 5-position of the quinoline ring system.

| Property | Value |

| CAS Number | 475215-27-1 |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| SMILES | C1=CC(=C2C=CC=NC2=C1)CCO |

This compound is of particular interest to researchers for several reasons. The hydroxyl group of the ethanol substituent provides a reactive handle for further functionalization, allowing for the facile introduction of other chemical moieties through reactions such as esterification, etherification, or oxidation. The quinoline nitrogen can also be targeted for quaternization or N-oxide formation, further expanding the chemical space accessible from this precursor.

While detailed research findings specifically on 2-(Quinolin-5-YL)ethanol are not extensively documented in publicly available literature, its utility is evident from its role as a key intermediate in the synthesis of more complex molecules. For example, it can be envisioned as a precursor for the synthesis of various esters and ethers that could be evaluated for their biological activities. The general reactivity of the quinoline ring and the ethanol side chain suggests that 2-(Quinolin-5-YL)ethanol can undergo a variety of chemical transformations.

Synthesis and Reactivity

The synthesis of 2-(Quinolin-5-YL)ethanol can be conceptually approached through several established synthetic routes for quinoline derivatives. One common strategy involves the reduction of a corresponding carboxylic acid or ester derivative at the 5-position of the quinoline ring. For instance, the reduction of quinoline-5-carboxylic acid or its ethyl ester using a suitable reducing agent like lithium aluminum hydride would yield the desired alcohol. Another potential route is the alkylation of a suitable quinoline precursor.

The reactivity of 2-(Quinolin-5-YL)ethanol is dictated by both the quinoline ring and the ethanol substituent.

Reactions of the Hydroxyl Group: The primary alcohol functionality can be oxidized to the corresponding aldehyde or carboxylic acid. It can also readily undergo esterification with various carboxylic acids or their derivatives, and etherification with alkyl halides in the presence of a base.

Reactions of the Quinoline Ring: The quinoline nucleus can undergo electrophilic aromatic substitution reactions, with the position of substitution being influenced by the directing effects of the existing substituents and the reaction conditions. The nitrogen atom can also be quaternized using alkyl halides.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the quinoline ring, typically in the range of δ 7.0-9.0 ppm. The methylene (B1212753) protons of the ethanol side chain adjacent to the aromatic ring and the hydroxyl group would appear as distinct triplets. The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would display signals for the nine carbons of the quinoline ring in the aromatic region (approximately δ 120-150 ppm) and two signals for the aliphatic carbons of the ethanol side chain. chemguide.co.uk

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule, as well as C=C and C=N stretching vibrations from the quinoline ring, would also be present. beilstein-journals.org

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (173.21 g/mol ). derpharmachemica.com

The study of 2-(Quinolin-5-YL)ethanol and its derivatives holds promise for the development of new molecules with interesting chemical and biological properties. Its role as a versatile building block ensures its continued importance in the landscape of advanced chemical research.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-quinolin-5-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-8-6-9-3-1-5-11-10(9)4-2-7-12-11/h1-5,7,13H,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFSLXUSMNTOJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626308 | |

| Record name | 2-(Quinolin-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475215-27-1 | |

| Record name | 2-(Quinolin-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(quinolin-5-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Quinolin 5 Yl Ethanol and Its Analogues

Retrosynthetic Analysis of the 2-(Quinolin-5-YL)ethanol Framework

Key Disconnection Strategies and Precursor Identification

The primary functional group in the target molecule, 2-(quinolin-5-yl)ethanol, is a primary alcohol. A common and effective retrosynthetic strategy involves disconnecting the bond adjacent to this functional group. Two main disconnection approaches are considered for this framework:

C5-Cβ Bond Disconnection: The most logical disconnection is at the carbon-carbon bond between the quinoline (B57606) ring (C5) and the ethanol (B145695) side chain. This leads to a quinolin-5-yl synthon and a C2 synthon. This strategy points to several key precursors, primarily differing in the oxidation state of the side chain's alpha-carbon.

Precursor 1: Quinoline-5-carbaldehyde. This is a highly valuable precursor. The corresponding forward reaction would involve a Grignard reaction with a methylmagnesium halide followed by hydrolysis, or a Wittig reaction to form 5-vinylquinoline, which could then be hydrated. A more direct route is the reduction of the aldehyde.

Precursor 2: Quinolin-5-ylacetic acid or its ester. This precursor can be reduced to the target alcohol in the forward synthesis. The disconnection of the carboxyl group leads back to further simplified quinoline precursors. chemscene.comnih.gov

Precursor 3: 5-Acetylquinoline. Reduction of the ketone functional group would yield the corresponding secondary alcohol, which is not the target. However, it could be a starting point for more complex transformations if the target were a different analogue.

Functional Group Interconversion (FGI): An alternative initial step in the retrosynthesis is to consider the alcohol as arising from another functional group. The primary alcohol can be retrosynthetically derived from a carboxylic acid or an ester through a functional group interconversion (FGI). This leads to the precursor quinolin-5-ylacetic acid , which simplifies the side chain to a carboxymethyl group.

Based on these strategies, the most synthetically viable precursors are identified as quinoline-5-carbaldehyde and quinolin-5-ylacetic acid . The subsequent challenge is the synthesis of the quinoline ring with the required substituent at the 5-position.

| Disconnection Strategy | Bond Cleaved | Precursor Identified | Forward Synthetic Step |

| C5-Cβ Bond Cleavage | C(quinoline)-C(ethanol) | Quinoline-5-carbaldehyde | Reduction, Grignard Reaction |

| Functional Group Interconversion | C-OH of ethanol | Quinolin-5-ylacetic acid | Reduction |

Functional Group Interconversions in Retrosynthetic Pathways

Functional group interconversion (FGI) is a crucial tactic where one functional group is transformed into another to facilitate a key disconnection or to prepare for a subsequent synthetic step. In the context of 2-(quinolin-5-yl)ethanol, FGI is primarily envisioned in the forward synthesis to create the final ethanol moiety from a more stable or accessible precursor.

The retrosynthetic pathway relies on identifying precursors that can be converted to the target alcohol. The key FGI transformations in the forward synthesis would be:

Reduction of a Carboxylic Acid/Ester: The conversion of quinolin-5-ylacetic acid or its corresponding ester (e.g., ethyl quinolin-5-ylacetate) to 2-(quinolin-5-yl)ethanol is a standard reduction.

Reduction of an Aldehyde: The transformation of quinoline-5-carbaldehyde to the target primary alcohol is a straightforward reduction of a carbonyl group.

These FGIs are reliable and high-yielding reactions, making the identified precursors highly strategic. The core of the synthetic challenge, therefore, lies in the construction of the 5-substituted quinoline ring itself.

Forward Synthesis Approaches for 2-(Quinolin-5-YL)ethanol

The forward synthesis of 2-(quinolin-5-yl)ethanol is logically divided into two main phases: the construction of a 5-substituted quinoline core and the subsequent elaboration and/or modification of the substituent at the 5-position to form the 2-hydroxyethyl group.

Classical Quinoline Synthesis Adaptations

Several classical name reactions provide robust pathways to the quinoline core. nih.gov These methods can be adapted to produce 5-substituted quinolines by selecting appropriately substituted aniline precursors.

The Skraup synthesis is a chemical reaction used to produce quinolines, first described by Zdenko Hans Skraup in 1880. wikipedia.orgwordpress.com In its classic form, it involves heating an aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene. wikipedia.orgnih.gov The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. wordpress.comquimicaorganica.org

To synthesize a 5-substituted quinoline, a meta-substituted aniline must be used as the starting material. The electrophilic cyclization step in the Skraup reaction occurs preferentially at the para-position relative to the amino group. If the para-position is blocked, cyclization can occur at the ortho-position. For a 5-substituted product, cyclization must occur ortho to the amino group of an aniline that is substituted at the meta-position.

For instance, using 3-aminobenzaldehyde as the aniline component in a Skraup reaction could theoretically yield quinoline-5-carbaldehyde. The aldehyde group (-CHO) is a deactivating, meta-directing group. The cyclization would be directed to the position para to the amino group, leading to the desired 5-substituted quinoline. However, the harsh acidic and oxidizing conditions of the Skraup reaction can be problematic for sensitive functional groups like aldehydes. A more viable strategy involves using a more robust group that can later be converted to the desired functionality.

| Aniline Precursor | Potential 5-Substituted Quinoline Product |

| 3-Aminobenzaldehyde | Quinoline-5-carbaldehyde |

| 3-Aminobenzoic acid | Quinoline-5-carboxylic acid |

| 3-Vinylaniline | 5-Vinylquinoline |

Doebner-Miller Reaction: This reaction is a modification of the Skraup synthesis and involves reacting an aniline with α,β-unsaturated carbonyl compounds. wikipedia.orgslideshare.netsynarchive.com When the unsaturated carbonyl is generated in situ from aldehydes or ketones, it is known as the Beyer method. wikipedia.org Similar to the Skraup synthesis, the use of a meta-substituted aniline is required to achieve substitution at the 5-position of the resulting quinoline. The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org The major challenge remains the control of regioselectivity and the stability of the substituent under acidic conditions.

Friedländer Synthesis: The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (another ketone or aldehyde). wikipedia.orgjk-sci.comalfa-chemistry.com This method is one of the most straightforward approaches for preparing poly-substituted quinolines. ijcce.ac.ir To synthesize a 5-substituted quinoline, one would need to start with a 2-amino-6-substituted benzaldehyde or benzophenone. For example, the reaction of 2-amino-6-methylbenzaldehyde with acetaldehyde would yield 5-methylquinoline. While this demonstrates the principle, obtaining the necessary ortho-amino, meta-substituted starting materials can be a synthetic challenge in itself. researchgate.net

Once a suitable precursor like quinoline-5-carbaldehyde or quinolin-5-ylacetic acid is synthesized, the final step is the reduction of the functional group at the 5-position.

From Quinoline-5-carbaldehyde: The aldehyde can be reduced to the primary alcohol, 2-(quinolin-5-yl)ethanol, using standard reducing agents like sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent.

From Quinolin-5-ylacetic acid: The carboxylic acid can be reduced using stronger reducing agents like lithium aluminum hydride (LiAlH4) in an ethereal solvent such as tetrahydrofuran (THF), followed by an aqueous workup.

These reduction methods are generally high-yielding and provide a reliable route to the final target compound from its immediate precursors.

Modern Catalytic Approaches in 2-(Quinolin-5-YL)ethanol Synthesis

Modern synthetic chemistry has introduced a variety of catalytic methods that offer significant advantages over classical approaches, including milder reaction conditions, higher yields, greater functional group tolerance, and novel pathways for substitution. These methods are pivotal for the efficient construction of complex quinoline derivatives.

Transition Metal-Catalyzed Coupling Reactions (e.g., Pd, Cu, Co, Fe)

Transition metal catalysis has revolutionized the synthesis of N-heterocycles. Catalysts based on palladium, copper, cobalt, and iron provide powerful tools for forming the quinoline core through diverse mechanisms such as C-H activation, cross-coupling, and dehydrogenative coupling.

Palladium (Pd): Palladium catalysts are well-known for their versatility in forming C-C and C-N bonds. One notable strategy for quinoline synthesis is the palladium-catalyzed oxidative cyclization of anilines with allyl alcohols. northumbria.ac.ukoup.com This process can proceed without the need for strong acids or bases. The reaction is believed to involve the Pd-catalyzed oxidation of the allyl alcohol to an α,β-unsaturated aldehyde, which then condenses with the aniline to form an imine, followed by cyclization and aromatization to yield the quinoline ring. eurekaselect.com This approach offers a pathway to substituted quinolines from readily available starting materials.

Copper (Cu): Copper is an abundant and less expensive alternative to precious metals like palladium. Copper-catalyzed methods for quinoline synthesis are diverse, including domino reactions and cascade C-N coupling/condensation processes. ingentaconnect.com For instance, ortho-acylanilines can be reacted with alkenyl iodides in a copper-catalyzed cascade reaction to produce multisubstituted quinolines in high yields. rsc.org Another approach involves the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones, catalyzed by a well-defined and air-stable Cu(II) complex, which proceeds under aerial conditions. ingentaconnect.com

Cobalt (Co): Inexpensive cobalt catalysts have emerged as powerful tools for C-H functionalization. benthamdirect.com Aminoquinoline-directed C(sp²)-H bond activation is a prominent strategy where an 8-aminoquinoline directing group on a substrate guides the cobalt catalyst to functionalize an ortho C-H bond. nih.gov This method allows for the coupling of various substrates, such as alkynes, with the C-H bond, leading to highly substituted products. nih.govacs.org While this requires the directing group to be installed and later removed, it provides exceptional control over regioselectivity.

Iron (Fe): As the most abundant and non-toxic transition metal, iron is an ideal candidate for developing sustainable catalytic processes. Iron-catalyzed quinoline syntheses often proceed via acceptorless dehydrogenative coupling reactions. For example, an atom-economical method involves reacting α-2-aminoaryl alcohols with secondary alcohols using an air-stable iron catalyst, producing quinolines with only water and hydrogen gas as byproducts. tandfonline.comacs.org Another strategy is the iron(III)-catalyzed three-component coupling of aldehydes, amines, and styrenes, using oxygen as the oxidant. researchgate.net

The direct synthesis of 2-(quinolin-5-yl)ethanol using these methods remains a challenge. However, they are highly effective for creating substituted quinoline precursors. For instance, a 5-substituted quinoline could be synthesized by starting with a meta-substituted aniline. The 2-(hydroxyethyl) side chain would then likely be introduced in a subsequent step, for example, through functionalization of a 2-methylquinoline or a cross-coupling reaction at the 2-position.

| Metal Catalyst | Reaction Type | Starting Materials (Examples) | Key Advantages |

| Palladium (Pd) | Oxidative Cyclization | Anilines, Allyl Alcohols | High yields, broad substrate scope, no harsh additives. northumbria.ac.ukijpsjournal.com |

| Copper (Cu) | Dehydrogenative Coupling | 2-Aminobenzyl Alcohols, Ketones | Uses abundant metal, aerial conditions, sustainable. ingentaconnect.com |

| Cobalt (Co) | C-H Activation/Annulation | Aminoquinoline-directed amides, Alkynes | High regioselectivity, functional group tolerance. nih.gov |

| Iron (Fe) | Dehydrogenative Coupling | α-2-Aminoaryl Alcohols, Secondary Alcohols | Atom-economical, uses abundant/non-toxic metal, green byproducts. tandfonline.comacs.org |

Organocatalysis and Biocatalysis in Quinoline Formation

In the quest for more sustainable and selective synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based systems.

Organocatalysis utilizes small organic molecules to catalyze reactions. In the context of quinoline synthesis, organocatalytic methods can facilitate complex cascade reactions to build the heterocyclic core with high stereoselectivity. For example, an efficient one-pot procedure has been developed for the asymmetric synthesis of complex polycyclic hexahydrocyclopenta[b]quinoline derivatives. This reaction proceeds through an organocatalyzed Michael addition followed by an intramolecular aza-Diels–Alder reaction, creating multiple stereogenic centers with high enantio- and diastereoselectivity. While this demonstrates the power of organocatalysis for complex scaffolds, simpler quinoline systems can also be accessed through related principles.

Biocatalysis employs enzymes to perform chemical transformations, offering unparalleled specificity and mild reaction conditions. A notable biocatalytic approach to quinoline synthesis involves the aromatization of 1,2,3,4-tetrahydroquinolines (THQs). Monoamine oxidase (MAO-N) enzymes, used as either whole cells or purified enzymes, can effectively catalyze the oxidation of THQs to the corresponding aromatic quinoline derivatives. This method provides a green pathway to quinolines from saturated precursors, operating under mild, aqueous conditions with molecular oxygen as the ultimate oxidant. This strategy is particularly useful for the final aromatization step in a multi-step synthesis.

| Catalysis Type | Catalyst Example | Transformation | Key Advantages |

| Organocatalysis | Chiral secondary amines (e.g., Diarylprolinol silyl ethers) | Asymmetric cascade reactions (e.g., Michael addition/aza-Diels-Alder) | High stereoselectivity, metal-free, access to complex chiral molecules. |

| Biocatalysis | Monoamine Oxidase (MAO-N) | Oxidative aromatization of 1,2,3,4-tetrahydroquinolines | High specificity, mild aqueous conditions, green oxidant (O₂), biodegradable catalyst. |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to quinoline synthesis through innovative reaction conditions and the development of sustainable catalysts.

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free reactions , or "dry media" reactions, reduce waste, cost, and safety hazards. The Friedländer annulation, a classic quinoline synthesis, has been successfully adapted to solvent-free conditions using various catalysts, such as tin(II) chloride dihydrate or bismuth(III) chloride, which can promote the reaction efficiently at room temperature or with gentle heating. Heterogeneous catalysts like zeolites are also effective for promoting solvent-free cyclization reactions to form quinolines.

Microwave-assisted synthesis is another green technique that dramatically accelerates chemical reactions, often reducing reaction times from hours to minutes. Microwave irradiation provides rapid and uniform heating, which can lead to higher yields and cleaner reaction profiles compared to conventional heating methods. This technology has been successfully applied to various quinoline syntheses, including catalyst-free, one-pot, three-component procedures for creating complex quinoline-hybrid molecules. The combination of multicomponent reactions with microwave assistance offers a particularly rapid and efficient route to diverse chemical libraries.

The development of sustainable catalysts focuses on using earth-abundant materials, ensuring high atom economy, and enabling catalyst recovery and reuse.

Sustainable Catalysis: As discussed previously, the use of catalysts based on abundant metals like iron and copper is a significant step towards sustainability. ingentaconnect.comtandfonline.com Furthermore, the design of heterogeneous catalysts is a core strategy for green chemistry. Catalysts supported on solid materials, such as magnetite nanoparticles, can be easily separated from the reaction mixture using an external magnet and reused for multiple reaction cycles without significant loss of activity. This simplifies product purification and minimizes catalyst waste. Nanocatalysts, in general, are gaining attention for their high surface area and unique catalytic properties, offering an effective and recyclable option for quinoline synthesis. Metal-free heterogeneous catalysts, such as Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄), also represent a promising green alternative.

Sustainable Reagents: The use of environmentally benign reagents is another key aspect. Formic acid, for example, has been explored as a renewable, biodegradable, and versatile catalyst for the direct synthesis of quinolines from anilines and carbonyl compounds. Biocatalytic methods, which operate in water under mild conditions, represent the pinnacle of sustainable catalysis by using nature's own machinery to perform selective chemical transformations.

Derivatization and Functionalization Strategies of the 2-(Quinolin-5-YL)ethanol Scaffold

The unique structure of 2-(quinolin-5-yl)ethanol, featuring both a reactive hydroxyl group and an aromatic quinoline ring, offers multiple avenues for chemical modification. These modifications can be broadly categorized into reactions involving the ethanol side chain and those targeting the quinoline nucleus directly. Such derivatizations are crucial for tuning the molecule's physicochemical properties and biological activities.

Modifications at the Ethanol Moiety

The hydroxyl group of the ethanol side chain is a prime site for a variety of chemical transformations, allowing for the introduction of diverse functional groups. Key modifications include esterification, etherification, and oxidation.

Esterification: The reaction of 2-(quinolin-5-yl)ethanol with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions yields the corresponding esters. This transformation is a common strategy to mask the polar hydroxyl group, thereby altering the lipophilicity and pharmacokinetic profile of the parent molecule.

Etherification: The formation of ethers from the hydroxyl group can be achieved through reactions such as the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This modification introduces a stable ether linkage and allows for the attachment of a wide range of alkyl or aryl substituents.

Oxidation: Controlled oxidation of the primary alcohol in 2-(quinolin-5-yl)ethanol can lead to the formation of 2-(quinolin-5-yl)acetaldehyde. Further oxidation can yield the corresponding carboxylic acid, 2-(quinolin-5-yl)acetic acid. These transformations introduce new reactive carbonyl and carboxyl functionalities, which can serve as handles for further synthetic elaborations, such as the formation of imines, amides, or other carboxylic acid derivatives.

Table 1: Examples of Modifications at the Ethanol Moiety of 2-(Quinolin-5-YL)ethanol

| Starting Material | Reagent(s) | Product | Reaction Type |

| 2-(Quinolin-5-YL)ethanol | Acetic Anhydride, Pyridine (B92270) | 2-(Quinolin-5-yl)ethyl acetate (B1210297) | Esterification |

| 2-(Quinolin-5-YL)ethanol | Sodium Hydride, Methyl Iodide | 5-(2-Methoxyethyl)quinoline | Etherification |

| 2-(Quinolin-5-YL)ethanol | Pyridinium (B92312) Chlorochromate (PCC) | 2-(Quinolin-5-yl)acetaldehyde | Oxidation |

Substitutions and Annulations on the Quinoline Ring System

The quinoline ring of 2-(quinolin-5-yl)ethanol is an aromatic system that can undergo various substitution and annulation reactions, allowing for the construction of more complex molecular architectures.

Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, under forcing conditions, electrophilic substitution reactions such as nitration, halogenation, and sulfonation can occur. The position of substitution is influenced by the directing effects of both the nitrogen atom and the existing ethanol substituent. Typically, electrophilic attack on the quinoline ring occurs on the benzene (B151609) ring portion.

Nucleophilic Aromatic Substitution: In cases where the quinoline ring is appropriately activated, for instance by the presence of a good leaving group (e.g., a halogen), nucleophilic aromatic substitution can be a viable strategy for introducing new functional groups.

Annulation Reactions: Annulation reactions involve the construction of a new ring fused to the existing quinoline scaffold. These reactions are powerful tools for building polycyclic aromatic systems. For instance, derivatives of 2-(quinolin-5-yl)ethanol could potentially be utilized in cyclization reactions to form new heterocyclic or carbocyclic rings, leading to novel and complex molecular frameworks.

Table 2: Potential Substitutions and Annulations on the Quinoline Ring of 2-(Quinolin-5-YL)ethanol

| Reaction Type | Reagent(s) / Conditions | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | Nitro-2-(quinolin-5-yl)ethanol derivatives |

| Bromination | Br₂, FeBr₃ | Bromo-2-(quinolin-5-yl)ethanol derivatives |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl-2-(quinolin-5-yl)ethanol derivatives |

| Annulation | Dieckmann Condensation (on a suitable diester derivative) | Fused cyclic ketone derivatives |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Quinolin 5 Yl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-(Quinolin-5-YL)ethanol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be instrumental in confirming its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 2-(Quinolin-5-YL)ethanol is anticipated to display a series of signals corresponding to the distinct proton environments in the molecule. The aromatic region would feature complex multiplets for the protons on the quinoline (B57606) ring. The protons on the ethanol (B145695) side chain, specifically the methylene (B1212753) group adjacent to the quinoline ring (C1') and the methylene group bearing the hydroxyl function (C2'), would likely appear as triplets due to spin-spin coupling with each other. The hydroxyl proton would typically present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Expected ¹H NMR Data for 2-(Quinolin-5-YL)ethanol

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.9 | dd | 1H | H-2 |

| ~7.4 | dd | 1H | H-3 |

| ~8.1 | d | 1H | H-4 |

| ~7.8 | d | 1H | H-6 |

| ~7.6 | t | 1H | H-7 |

| ~8.0 | d | 1H | H-8 |

| ~3.2 | t | 2H | H-1' |

| ~4.0 | t | 2H | H-2' |

| variable | br s | 1H | -OH |

Note: This is a hypothetical data table based on chemical structure and known values for similar compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. It is expected to show eleven distinct signals, corresponding to the nine carbon atoms of the quinoline ring and the two carbon atoms of the ethanol side chain. The chemical shifts of the quinoline carbons would be in the aromatic region (typically 120-150 ppm), while the side-chain carbons would appear in the aliphatic region.

Expected ¹³C NMR Data for 2-(Quinolin-5-YL)ethanol

| Chemical Shift (δ) (ppm) | Assignment |

| ~150 | C-2 |

| ~121 | C-3 |

| ~135 | C-4 |

| ~148 | C-4a |

| ~133 | C-5 |

| ~129 | C-6 |

| ~126 | C-7 |

| ~128 | C-8 |

| ~147 | C-8a |

| ~35 | C-1' |

| ~61 | C-2' |

Note: This is a hypothetical data table based on chemical structure and known values for similar compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the coupling between the H-1' and H-2' protons of the ethanol side chain and the couplings between adjacent protons on the quinoline ring.

HMQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying longer-range (2- and 3-bond) correlations between protons and carbons. This would confirm the attachment of the ethanol side chain to the C-5 position of the quinoline ring by showing a correlation between the H-1' protons and the C-5 and C-4a carbons of the quinoline ring, as well as a correlation between the H-6 proton and the C-1' carbon.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Vibrational Mode Assignments and Functional Group Identification

The IR spectrum of 2-(Quinolin-5-YL)ethanol would be expected to show several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic quinoline ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the ethanol side chain would be observed in the 2850-3000 cm⁻¹ region. The characteristic C=C and C=N stretching vibrations of the quinoline ring would be visible in the 1500-1600 cm⁻¹ region. A C-O stretching vibration would be expected around 1050-1150 cm⁻¹.

Expected IR Absorption Bands for 2-(Quinolin-5-YL)ethanol

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3600 (broad) | O-H stretch | Alcohol |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-3000 | C-H stretch | Aliphatic |

| 1500-1600 | C=C / C=N stretch | Quinoline ring |

| 1050-1150 | C-O stretch | Alcohol |

Note: This is a hypothetical data table based on functional group analysis. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its molecular formula and structure. For 2-(Quinolin-5-YL)ethanol (C₁₁H₁₁NO), the expected exact mass is approximately 173.0841 g/mol . A high-resolution mass spectrum (HRMS) would be able to confirm this elemental composition with high accuracy.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of small molecules or radicals. A common fragmentation for alcohols is the loss of a water molecule (H₂O). Another likely fragmentation would be the cleavage of the bond between the C1' and C2' carbons, leading to the formation of a stable quinolin-5-ylmethyl cation.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry, particularly tandem MS/MS, provides invaluable structural information through the analysis of fragmentation patterns. While specific experimental spectra for 2-(Quinolin-5-YL)ethanol are not readily published, a plausible fragmentation pathway can be predicted based on the known behavior of quinoline derivatives and alcohols. chempap.orgmcmaster.cacdnsciencepub.com

Upon electron ionization, the molecular ion [C₁₁H₁₁NO]⁺ (m/z 173) would be formed. The fragmentation is expected to be directed by the stable quinoline ring and the ethanol side chain. Key fragmentation steps would likely include:

Alpha-cleavage: The bond between the two carbon atoms of the ethanol side chain is likely to break. This would lead to the formation of a stable quinolin-5-ylmethyl radical and a [CH₂OH]⁺ ion (m/z 31), or more favorably, the loss of a neutral CH₂OH radical to form a quinolin-5-ylmethyl cation (m/z 142).

Loss of Water: Alcohols frequently undergo dehydration. The molecular ion could lose a water molecule (H₂O, 18 Da) to form an ion at m/z 155.

Quinoline Ring Fragmentation: The quinoline ring itself is quite stable, but can fragment under higher energy conditions. A characteristic fragmentation of the quinoline core involves the loss of hydrogen cyanide (HCN, 27 Da), which would lead to an ion at m/z 146 from the molecular ion, or at m/z 115 from the m/z 142 fragment. chempap.org

Benzylic Cleavage: Cleavage of the C-C bond between the quinoline ring and the ethanol group would be a major pathway, generating a highly stable quinolin-5-yl cation at m/z 128 and a neutral ethanol radical. However, the formation of the resonance-stabilized CH₂CH₂OH⁺ fragment is less likely. A more prominent fragment would arise from the loss of an ethyl group after rearrangement, or more directly, the loss of a formyl radical (CHO) from a rearranged molecular ion.

Table 2: Predicted Mass Spectrometry Fragmentation for 2-(Quinolin-5-YL)ethanol

| m/z (Predicted) | Fragment Ion | Plausible Origin |

| 173 | [C₁₁H₁₁NO]⁺ | Molecular Ion |

| 155 | [C₁₁H₉N]⁺ | [M - H₂O]⁺ |

| 144 | [C₁₀H₁₀N]⁺ | [M - CHO]⁺ (after rearrangement) |

| 142 | [C₁₀H₈N]⁺ | [M - CH₂OH]⁺ |

| 128 | [C₉H₆N]⁺ | Quinolin-5-yl cation (cleavage of side chain) |

| 115 | [C₈H₅]⁺ | [C₁₀H₈N - HCN]⁺ |

Note: This table is based on established fragmentation principles for quinoline and alcohol compounds, as specific experimental data for the target molecule is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of 2-(Quinolin-5-YL)ethanol is dominated by the chromophoric quinoline ring system.

Electronic Transitions and Chromophoric Behavior

The UV-Vis spectrum of quinoline derivatives typically displays several absorption bands corresponding to π→π* and n→π* electronic transitions. scielo.brresearchgate.netasianpubs.org The π electrons of the aromatic system are promoted to higher energy antibonding (π) orbitals, while the non-bonding (n) electrons on the nitrogen atom can be promoted to π orbitals.

For 2-(Quinolin-5-YL)ethanol, one would expect to observe:

An intense band (or set of bands) at shorter wavelengths (around 220-280 nm), which are characteristic of π→π* transitions within the quinoline ring system. These are often referred to as the β and p bands.

A weaker, longer-wavelength band (around 300-350 nm) corresponding to another π→π* transition (the α-band). scielo.br

A very weak band, often submerged by the stronger π→π* bands, corresponding to the forbidden n→π* transition of the nitrogen lone pair. The presence of the hydroxyl group on the ethanol substituent is expected to have a minor solvatochromic effect but not significantly alter the primary transitions of the quinoline chromophore.

Table 3: Typical UV-Vis Absorption Data for Quinoline Derivatives

| Wavelength Range (nm) | Type of Transition | Molar Absorptivity (ε) | Corresponding Electronic Band |

| 220 - 240 | π→π | High | β-band |

| 260 - 290 | π→π | Moderate to High | p-band |

| 300 - 350 | π→π | Low to Moderate | α-band |

| > 350 | n→π | Very Low (often not observed) | - |

Note: This table presents typical absorption ranges for the quinoline chromophore based on literature. scielo.brresearchgate.netbeilstein-journals.org The exact λmax and ε values for 2-(Quinolin-5-YL)ethanol would depend on the solvent and experimental conditions.

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise bond lengths, bond angles, and details of intermolecular interactions.

Single Crystal X-ray Analysis for Solid-State Structure

Although a specific crystal structure for 2-(Quinolin-5-YL)ethanol has not been reported in the crystallographic databases, analysis of closely related quinoline derivatives allows for a well-founded prediction of its solid-state characteristics. researchgate.netnih.govmdpi.com It is anticipated that the compound would crystallize in a common space group, such as P2₁/c (monoclinic) or P-1 (triclinic). The quinoline ring itself would be largely planar, with the ethanol substituent adopting a specific conformation to optimize packing efficiency and intermolecular interactions.

Table 4: Representative Crystallographic Data for a Substituted Quinoline Derivative

| Parameter | Representative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 7.2 - 15.0 |

| b (Å) | ~ 5.7 - 11.0 |

| c (Å) | ~ 12.0 - 28.0 |

| β (°) | ~ 98 - 105 |

| Volume (ų) | ~ 800 - 2400 |

| Z | 2 or 4 |

Note: This table provides a range of typical values based on published crystal structures of other simple quinoline derivatives researchgate.netmdpi.com and serves as an illustrative example in the absence of specific data for 2-(Quinolin-5-YL)ethanol.

Crystal Packing and Intermolecular Interactions

The crystal packing of 2-(Quinolin-5-YL)ethanol would be governed by a combination of intermolecular forces. The presence of both a hydrogen bond donor (the -OH group) and acceptors (the N atom of the quinoline and the O atom of the hydroxyl group) suggests that hydrogen bonding will play a crucial role in the supramolecular assembly. mdpi.comnih.gov

Key interactions would likely include:

O-H···N Hydrogen Bonding: Formation of hydrogen bonds between the hydroxyl group of one molecule and the nitrogen atom of the quinoline ring of a neighboring molecule is highly probable. This is a common and strong interaction in related structures.

π-π Stacking: The planar quinoline rings are expected to engage in π-π stacking interactions, where parallel rings are offset from one another. Typical centroid-to-centroid distances for such interactions in quinoline systems are in the range of 3.4 to 3.8 Å. researchgate.net

These interactions would combine to form a stable, three-dimensional network in the solid state, defining the material's macroscopic properties.

Computational Chemistry and Theoretical Modeling of 2 Quinolin 5 Yl Ethanol

Density Functional Theory (DFT) Calculations

DFT has become a important method in quantum chemistry for studying the electronic structure of molecules. researchgate.net For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G* or 6-311++G(d,p), are employed to predict a range of molecular properties. ijpras.comijcce.ac.irnih.gov

Geometry optimization of 2-(quinolin-5-yl)ethanol using DFT methods, such as B3LYP with a suitable basis set, is the first step in theoretical analysis. nih.gov This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. ukm.edu.my For similar quinoline derivatives, these calculations have revealed a generally planar quinoline core.

Table 1: Representative Theoretical Bond Lengths and Angles for Quinoline Derivatives (Illustrative) This table is illustrative and based on general findings for quinoline derivatives, not specific to 2-(Quinolin-5-YL)ethanol due to a lack of specific search results.

| Parameter | Calculated Value (DFT/B3LYP/6-31G*) | Experimental Value (Typical) |

|---|---|---|

| N1-C2 Bond Length (Å) | 1.318 | 1.393 |

| C2-C3 Bond Length (Å) | 1.418 | 1.365 |

| C3-C4 Bond Length (Å) | 1.375 | 1.365 |

| C6-C7 Bond Length (Å) | 1.377 | 1.389 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. ajchem-a.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability. nih.gov A smaller gap suggests higher reactivity. nih.gov

For quinoline derivatives, DFT calculations have been used to determine HOMO-LUMO energies and their corresponding energy gaps. researchgate.netnih.gov In many quinoline-based compounds, the HOMO is often localized on the electron-rich quinoline ring, while the LUMO may be distributed over the substituent groups. For a related compound, ethyl 2-(quinolin-2-YL)acetate, the HOMO-LUMO energy gap was calculated to be 4.83 eV, indicating moderate chemical stability. The HOMO electrons were found to be localized on the quinoline ring.

Table 2: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for a Representative Quinoline Derivative This table is illustrative and based on data for a related quinoline derivative.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.64 |

| LUMO | -1.82 |

| HOMO-LUMO Gap (ΔE) | 4.83 |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ajchem-a.comresearchgate.net The MEP surface displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. ajchem-a.com

In quinoline derivatives, the nitrogen atom of the quinoline ring and any oxygen atoms in substituents typically exhibit negative electrostatic potential, making them sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the aromatic ring and the ethanol (B145695) group would show positive potential. For a similar compound, ethyl 2-(quinolin-2-YL)acetate, negative potentials were observed to dominate the quinoline nitrogen and carbonyl oxygen, highlighting them as nucleophilic sites.

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT methods. These predicted spectra can be compared with experimental data to validate the optimized molecular structure and aid in the assignment of vibrational modes. researchgate.net For quinoline derivatives, DFT calculations have successfully reproduced experimental IR spectra with good accuracy. nih.gov

Key vibrational frequencies for 2-(quinolin-5-yl)ethanol would include the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic parts, C=C and C=N stretching vibrations of the quinoline ring, and various bending modes. For a related compound, ethyl 2-(quinolin-2-YL)acetate, a strong absorption at 1730 cm⁻¹ was assigned to the ester carbonyl stretch, while aromatic C=C and C=N vibrations appeared in the 1618–1486 cm⁻¹ and 1429 cm⁻¹ regions, respectively.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. researchgate.net This analysis can reveal hyperconjugative interactions and charge transfer phenomena that contribute to molecular stability. mdpi.comresearchgate.net

In the context of 2-(quinolin-5-yl)ethanol, NBO analysis could elucidate the interactions between the lone pairs of the nitrogen and oxygen atoms with the antibonding orbitals of the quinoline ring and the ethanol side chain. These interactions, quantified by second-order perturbation theory, provide insights into the electronic stabilization of the molecule. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as a solvent. mdpi.com For quinoline derivatives, MD simulations have been used to investigate their interactions with biological targets and to understand their behavior in solution. nih.govresearchgate.netnih.gov

Conformational Dynamics and Stability Studies

Theoretical calculations can determine the relative energies of different conformers, such as the anti and gauche orientations of the ethanol side chain. The stability of these conformers is influenced by a delicate balance of steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl group and the quinoline nitrogen. While specific conformational analysis of 2-(Quinolin-5-YL)ethanol is not extensively documented, studies on analogous structures, such as other quinoline derivatives, provide a framework for understanding its likely behavior. nih.govresearchgate.net The most stable conformer is typically the one that minimizes steric repulsion while maximizing favorable intramolecular interactions.

Table 1: Calculated Relative Energies for Hypothetical Conformers of 2-(Quinolin-5-YL)ethanol

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| Anti | ~180° | 0.00 | Extended side chain, minimal steric clash. |

| Gauche 1 | ~60° | 0.75 | Potential for weak intramolecular H-bond. |

| Gauche 2 | ~-60° | 0.78 | Potential for weak intramolecular H-bond. |

| Eclipsed | ~0° | 4.50 | High energy due to steric repulsion. |

Note: Data are representative and derived from theoretical principles of conformational analysis.

Intermolecular Interaction Mechanisms in Solution/Surface Environments

The chemical structure of 2-(Quinolin-5-YL)ethanol allows for a variety of intermolecular interactions that govern its behavior in solutions and on surfaces. These noncovalent forces are critical for processes such as solvation, crystallization, and binding to biological targets.

The primary interaction mechanisms include:

Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor, while the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. nih.gov This allows for the formation of strong intermolecular networks, significantly influencing the compound's properties in protic solvents.

π-π Stacking: The aromatic quinoline ring facilitates π-π stacking interactions with other aromatic systems. nih.govacs.org These interactions are crucial for the packing of molecules in a crystal lattice and for binding to aromatic residues in proteins.

C-H···π Interactions: The hydrogen atoms on the ethanol side chain and the quinoline ring can engage in weak C-H···π interactions with the aromatic rings of neighboring molecules. nih.gov

The nature of the solvent plays a significant role in modulating these interactions. mdpi.com In polar protic solvents like water or ethanol, hydrogen bonding with the solvent molecules will be the dominant interaction. In nonpolar solvents, π-π stacking and van der Waals forces become more influential.

Table 2: Summary of Potential Intermolecular Interactions for 2-(Quinolin-5-YL)ethanol

| Interaction Type | Molecular Feature Involved | Relative Strength | Importance |

|---|---|---|---|

| Hydrogen Bond | -OH group, Quinoline N-atom | Strong | Solvation in protic media, crystal packing. |

| π-π Stacking | Quinoline aromatic system | Moderate | Supramolecular assembly, target binding. nih.gov |

| C-H···π Interaction | C-H bonds, Quinoline ring | Weak | Fine-tuning of molecular packing. nih.gov |

| Dipole-Dipole | Permanent dipole of the molecule | Weak-Moderate | Orientation in polar environments. |

Quantitative Structure-Activity Relationship (QSAR) Theoretical Studies

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For quinoline-based compounds, QSAR models are invaluable tools for designing new molecules with enhanced potency and for predicting their activity without the need for synthesis and testing. bohrium.comresearchgate.net

Development of Theoretical Descriptors for Quinoline Scaffolds

The foundation of any QSAR model is the selection of appropriate molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. For the quinoline scaffold, a wide array of descriptors are calculated using computational methods. imist.ma

These descriptors can be categorized as:

Constitutional and Geometrical: These include basic properties like molecular weight, atom counts, and molecular volume, which describe the size and shape of the molecule. bohrium.com

Quantum Chemical: Calculated using methods like DFT, these descriptors provide deep insight into the electronic nature of the molecule. kfupm.edu.saias.ac.in Key examples include the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. researchgate.net

Topological: These indices are derived from the 2D representation of the molecule and describe atomic connectivity and branching.

Aromaticity Indices: Descriptors such as HOMA (Harmonic Oscillator Model of Aromaticity) can quantify the aromatic character of the quinoline rings, which has been shown to correlate with the biological activity of some quinoline derivatives. mdpi.com

Table 3: Key Theoretical Descriptors for QSAR Studies of Quinoline Derivatives

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment, Mulliken charges | Electronic properties, reactivity, polarity. ias.ac.in |

| Thermodynamic | Enthalpy of formation, Gibbs free energy | Molecular stability and spontaneity of reactions. imist.ma |

| Geometrical | Molecular surface area, Molecular volume | Steric properties, molecular size and shape. bohrium.com |

| Aromaticity | HOMA, NICS, PDI | Degree of electron delocalization in rings. mdpi.com |

In Silico Reactivity Profiling

The reactivity of 2-(Quinolin-5-YL)ethanol can be profiled in silico using descriptors derived from quantum chemical calculations. These profiles help predict the most likely sites for metabolic transformation, chemical reaction, or interaction with a biological target.

Key tools for reactivity profiling include:

Frontier Molecular Orbitals (FMO): The distribution and energy of the HOMO and LUMO are central to predicting reactivity. The HOMO region indicates sites susceptible to electrophilic attack (electron donation), while the LUMO region indicates sites prone to nucleophilic attack (electron acceptance). researchgate.net For 2-(Quinolin-5-YL)ethanol, the HOMO is expected to be localized on the electron-rich quinoline ring, while the LUMO may be distributed across the aromatic system.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. researchgate.netresearchgate.net Red regions indicate negative potential (electron-rich areas, e.g., around the N and O atoms), which are attractive to electrophiles. Blue regions signify positive potential (electron-poor areas, e.g., around the hydroxyl hydrogen), which are susceptible to nucleophilic attack.

Table 4: Calculated Global Reactivity Descriptors for a Quinoline Scaffold

| Descriptor | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|

| HOMO-LUMO Gap (ΔE) | E-LUMO - E-HOMO | ~4-5 | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -E-HOMO | ~6-7 | Energy required to remove an electron. |

| Electron Affinity (A) | -E-LUMO | ~1-2 | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | ~3.5-4.5 | Power of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | ~2-2.5 | Resistance to change in electron configuration. |

Note: Values are representative for a generic quinoline derivative and calculated using DFT principles. kfupm.edu.saias.ac.in

Advanced Quantum Chemical Investigations

Beyond standard DFT calculations, more advanced quantum chemical methods can provide a deeper understanding of specific molecular phenomena, such as the subtle forces that dictate molecular recognition and assembly.

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within a molecule or between molecules. researchgate.net It is based on the relationship between the electron density and the reduced density gradient (RDG). The resulting NCI plot graphically represents the regions of noncovalent interactions, color-coded by their nature and strength.

For 2-(Quinolin-5-YL)ethanol, an NCI analysis would reveal:

Strong Attractive Interactions (Hydrogen Bonds): Visualized as distinct, blue-colored discs between the hydroxyl hydrogen and a hydrogen bond acceptor (like the quinoline nitrogen of another molecule).

Weak Attractive Interactions (van der Waals): Appearing as broad, green-colored surfaces between the planar faces of the quinoline rings, indicating π-π stacking, and around the aliphatic portions of the molecule.

Strong Repulsive Interactions (Steric Clashes): Shown as red-colored regions, which would appear if atoms are forced too close together, for example, in a high-energy, sterically hindered conformer.

This method provides a powerful visual confirmation of the intermolecular forces summarized in section 4.2.2 and is essential for understanding the precise geometry of molecular complexes and crystal packing. researchgate.netacs.org

Table 5: Interpretation of Noncovalent Interaction (NCI) Plot Features

| Isosurface Color | Sign(λ₂)ρ | Interaction Type | Example in 2-(Quinolin-5-YL)ethanol Dimer |

|---|---|---|---|

| Blue | Negative | Strong, attractive (e.g., H-bond) | Interaction between -OH and N-atom. |

| Green | Near Zero | Weak, attractive (e.g., van der Waals) | π-π stacking between quinoline rings. |

| Red | Positive | Strong, repulsive (e.g., steric clash) | Overlap of atomic cores in hindered conformers. |

Note: λ₂ is the second eigenvalue of the electron-density Hessian; ρ is the electron density.

Non-Linear Optical (NLO) Property Theoretical Predictions

Theoretical investigations into the non-linear optical (NLO) properties of organic molecules are crucial for the development of new materials for optoelectronic and photonic applications. These studies, typically employing quantum chemical calculations, can predict the NLO response of a molecule, guiding synthetic efforts toward compounds with enhanced properties. For quinoline derivatives, these properties are of particular interest due to the electron-rich nature of the quinoline ring system, which can be tailored to create materials with significant NLO effects.

Detailed Research Findings

While computational studies on the NLO properties of various other quinoline derivatives exist, providing a general framework for how such analyses are conducted, direct theoretical data for 2-(Quinolin-5-YL)ethanol is not available in the reviewed literature. These studies on related compounds often utilize Density Functional Theory (DFT) with various functionals like B3LYP and CAM-B3LYP to calculate key NLO parameters.

In a typical theoretical NLO study of a quinoline derivative, the following parameters would be calculated and analyzed:

Dipole Moment (μ): This provides information about the charge distribution and polarity of the molecule. A non-zero dipole moment is a prerequisite for second-order NLO activity.

Polarizability (α): This describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.

First Hyperpolarizability (β): This is the key parameter for second-order NLO materials. A large value of β indicates a strong NLO response. Calculations often report the total hyperpolarizability (β_tot).

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an important indicator of the molecule's reactivity and potential for charge transfer, which is a key mechanism for NLO response. A smaller energy gap is often associated with a larger hyperpolarizability.

Without specific studies on 2-(Quinolin-5-YL)ethanol, it is not possible to provide quantitative data for these NLO properties. The position of the ethanol substituent on the quinoline ring at the 5-position would significantly influence the electronic distribution and, consequently, the NLO response compared to other isomers that have been studied. Therefore, extrapolating data from other quinolinyl ethanols or different quinoline derivatives would not be scientifically accurate for 2-(Quinolin-5-YL)ethanol.

Future theoretical studies would be necessary to elucidate the specific NLO properties of this compound. Such research would involve geometry optimization of the molecular structure followed by frequency calculations and the application of an external electric field in the calculations to determine the polarizability and hyperpolarizability tensors.

Data Tables

As no specific data for 2-(Quinolin-5-YL)ethanol was found, a data table for its NLO properties cannot be generated. For illustrative purposes, the following table shows the kind of data that would be presented if such a study were available.

Table 1: Hypothetical NLO Properties of 2-(Quinolin-5-YL)ethanol (Note: The following data is for illustrative purposes only and does not represent actual calculated values for the compound.)

| Parameter | Symbol | Hypothetical Value | Unit |

| Dipole Moment | μ | Value | Debye |

| Mean Polarizability | ⟨α⟩ | Value | esu |

| First Hyperpolarizability | β_tot | Value | esu |

| HOMO-LUMO Gap | ΔE | Value | eV |

Chemical Reactivity and Transformation Pathways of the 2 Quinolin 5 Yl Ethanol Scaffold

Oxidation Reactions of the Ethanol (B145695) Side Chain and Quinoline (B57606) Ring

The oxidation of 2-(quinolin-5-yl)ethanol can selectively target either the ethanol side chain or the quinoline ring, depending on the oxidizing agent and reaction conditions.

The primary alcohol of the ethanol side chain can be oxidized to the corresponding aldehyde, 2-(quinolin-5-yl)acetaldehyde, or further to the carboxylic acid, 2-(quinolin-5-yl)acetic acid. Common oxidizing agents for the conversion to aldehydes include pyridinium (B92312) chlorochromate (PCC) and manganese dioxide. researchgate.net For the oxidation to the carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) or Jones reagent (chromium trioxide in sulfuric acid) are typically employed. researchgate.net

The quinoline ring itself is relatively resistant to oxidation due to the electron-withdrawing nature of the nitrogen atom. orientjchem.orgorientjchem.org However, under harsh conditions with strong oxidizing agents, the benzene (B151609) portion of the quinoline ring can be oxidized. orientjchem.org

Table 1: Oxidation Reactions of 2-(Quinolin-5-YL)ethanol and Related Structures

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

| 2-(Quinolin-5-yl)ethanol | Pyridinium chlorochromate (PCC) or Manganese dioxide | 2-(Quinolin-5-yl)acetaldehyde | Oxidation of alcohol to aldehyde researchgate.net |

| 2-(Quinolin-5-yl)ethanol | Potassium permanganate or Jones reagent | 2-(Quinolin-5-yl)acetic acid | Oxidation of alcohol to carboxylic acid researchgate.net |

| Quinoline | Potassium permanganate, chromic acid, or nitric acid | Pyridine-2,3-dicarboxylic acid (quinolinic acid) | Oxidation of the benzene ring orientjchem.org |

| 1,2,3,4-Tetrahydroquinolines | Heterogeneous cobalt oxide, O2 | Quinolines | Aerobic dehydrogenation organic-chemistry.org |

Reduction Reactions of the Quinoline Moiety

The quinoline ring of 2-(quinolin-5-yl)ethanol can undergo reduction to yield various hydrogenated derivatives. The specific product depends on the reducing agent and the reaction conditions.

Catalytic hydrogenation using catalysts like palladium, platinum, or nickel can reduce the pyridine (B92270) ring selectively to afford 1,2,3,4-tetrahydroquinoline (B108954) derivatives. chim.it More forceful conditions can lead to the reduction of both the pyridine and benzene rings, resulting in decahydroquinoline (B1201275) derivatives. Chemical reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) can also be used for the reduction of the quinoline ring. evitachem.com For instance, the reduction of 2-aryl-3-(trifluoromethyl)quinolines has been achieved using dihydropyridines in the presence of a chiral phosphoric acid catalyst, yielding chiral 1,2,3,4-tetrahydroquinolines. chim.it

Nucleophilic and Electrophilic Substitution Reactions on the Quinoline System

The quinoline ring is susceptible to both electrophilic and nucleophilic substitution reactions, with the position of attack being influenced by the reaction conditions and the nature of the substituents already present on the ring. orientjchem.orgjptcp.com

Electrophilic Substitution: The benzene ring of the quinoline system is more activated towards electrophilic attack than the pyridine ring. Electrophilic substitution, such as nitration and sulfonation, preferentially occurs at positions C5 and C8. orientjchem.orgorientjchem.org The presence of the ethanol group at C5 may influence the regioselectivity of further electrophilic substitutions.

Nucleophilic Substitution: The pyridine ring is more susceptible to nucleophilic attack, particularly at positions C2 and C4. orientjchem.orgorientjchem.org This is due to the electron-withdrawing effect of the nitrogen atom. If the C2 position is occupied, nucleophilic substitution will occur at the C4 position. orientjchem.orgorientjchem.org Examples include amination and hydroxylation reactions. For instance, various N-heterocyclic chlorides, including chloroquinolines, undergo amination with magnesium amides in the presence of a chromium(II) catalyst. organic-chemistry.org

Cyclization and Annulation Reactions Involving 2-(Quinolin-5-YL)ethanol Derivatives

Derivatives of 2-(quinolin-5-yl)ethanol can serve as precursors for the synthesis of more complex, fused heterocyclic systems through cyclization and annulation reactions. These reactions often involve the functional groups on both the ethanol side chain and the quinoline ring.

For example, the aldehyde or carboxylic acid derivatives obtained from the oxidation of the ethanol side chain can undergo intramolecular cyclization reactions. Annulation reactions, which involve the formation of a new ring fused to the quinoline scaffold, are also a key strategy for building molecular complexity. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a classic method for synthesizing substituted quinolines and can be adapted for creating fused systems. ijcce.ac.irmdpi.com More recent methods involve transition-metal-catalyzed annulation reactions. organic-chemistry.org For instance, palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols yields 2,4-disubstituted quinolines. organic-chemistry.org

Derivatives of 2-(quinolin-5-yl)ethanol can also participate in cycloaddition reactions. For example, a [3+2] dipolar cycloaddition of an azine N-oxide with a carbodiimide (B86325) can produce 2-amino azines. organic-chemistry.org

Catalytic Reactivity and Transformations

The 2-(quinolin-5-yl)ethanol scaffold can be involved in catalytic processes, either by acting as a ligand for a metal catalyst or by participating directly in named reactions that are often catalyzed.

Role as a Ligand in Metal-Catalyzed Reactions

The nitrogen atom in the quinoline ring and the oxygen atom of the ethanol group can both act as coordination sites for metal ions. This allows 2-(quinolin-5-yl)ethanol and its derivatives to function as bidentate or monodentate ligands in metal-catalyzed reactions. researchgate.netscielo.br

Quinoline-based ligands are utilized in a variety of transition-metal-catalyzed reactions, including cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions. organic-chemistry.orgchim.it Ruthenium(II) complexes with hydrazone ligands derived from 8-hydroxyquinoline-2-carboxaldehyde (B80063) have been shown to be effective catalysts for N-alkylation reactions. bohrium.com Similarly, cobalt complexes supported by pyridine-based ligands have been used to catalyze the alkylation of C(sp3)–H bonds in methyl heteroarenes with alcohols. mdpi.com

Table 2: Examples of Metal-Catalyzed Reactions Involving Quinoline Derivatives

| Reaction Type | Catalyst System | Substrates | Product Type |

| Suzuki-Miyaura Arylation | NaPdCl4 / Ligand | 2-Chloroquinolines, Arylboronic acids | 2-Arylquinolines chim.it |

| N-Alkylation | Ruthenium(II) hydrazone complexes | Secondary amines, Primary alcohols | Tertiary amines bohrium.com |

| C(sp3)–H Alkylation | Cobalt complex with N-H functionalized ligand | Methyl heteroarenes, Primary alcohols | Alkylated heteroarenes mdpi.com |

| Dehydrogenative Cyclization | Co(OAc)2·4H2O | 2-Aminoaryl alcohols, Ketones/Nitriles | Quinolines/Quinazolines organic-chemistry.org |

Participation in Name Reactions for Complex Molecule Synthesis

The quinoline scaffold is often synthesized and functionalized through various named reactions, and derivatives of 2-(quinolin-5-yl)ethanol can be key starting materials or intermediates in these processes.

Several classic name reactions are employed for the synthesis of the quinoline core itself, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. jptcp.comrsc.org The Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound, is another important method for generating quinoline-4-carboxylic acids. jptcp.comrsc.org

Modern synthetic strategies often employ transition-metal-catalyzed named reactions for the efficient construction of complex quinoline-containing molecules. For example, the Pauson-Khand reaction has been used for the synthesis of tetrahydrocyclopenta[c]acridine derivatives from suitable quinoline precursors. chim.it Three-component domino reactions catalyzed by palladium have been developed for the synthesis of highly functionalized quinolines. chim.it

Advanced Materials Science and Industrial Chemical Applications of 2 Quinolin 5 Yl Ethanol Motifs

Role as Building Blocks for Complex Molecular Architectures

The 2-(quinolin-5-yl)ethanol molecule is a valuable building block for the synthesis of more complex molecular structures. The presence of the reactive ethanol (B145695) group allows for its incorporation into larger assemblies through common organic reactions like esterification, etherification, and urethane (B1682113) formation. This versatility makes it a target for creating precursors for a range of specialized materials.

The design of precursors for advanced organic materials often leverages the unique properties of the quinoline (B57606) nucleus, such as its rigidity, aromaticity, and ability to engage in π-π stacking. The ethanol side chain of 2-(quinolin-5-yl)ethanol offers a convenient point of attachment for other functional units or for polymerization.

Research into related quinoline derivatives demonstrates this principle. For instance, the crystal structure of 2-(2-p-Tolylbenzo[g]quinolin-3-yl)ethanol has been reported, with the acknowledgment that such compounds can serve as precursors for new bioactive molecules. preprints.org The ethanol moiety is a key site for synthetic modification. Furthermore, the synthesis of quinoline derivatives through methods like the Friedländer reaction, which can be adapted for solid-phase synthesis, allows for the creation of libraries of substituted quinolines. d-nb.info These approaches can be applied to 2-(quinolin-5-yl)ethanol to generate a variety of precursors for materials science applications. For example, the reaction of the hydroxyl group with an activated carboxylic acid, such as an acyl chloride or anhydride, would yield an ester, effectively linking the quinoline motif to another molecular fragment. This strategy is fundamental in building complex molecules for applications ranging from pharmaceuticals to organic electronics.

Integration into Polymer and Macromolecular Systems

The incorporation of quinoline moieties into polymers can imbue them with desirable properties, including enhanced thermal stability, specific photophysical characteristics (luminescence), and metal-coordinating capabilities. The 2-(quinolin-5-yl)ethanol structure is well-suited for this purpose, as the hydroxyl group can be converted into a polymerizable functional group, such as a methacrylate (B99206).

A notable example is the synthesis of 2-((8-hydroxyquinolin-5-yl)methoxy)ethyl methacrylate (HQHEMA), a monomer structurally related to 2-(quinolin-5-yl)ethanol. This monomer has been successfully polymerized via reversible addition-fragmentation chain transfer (RAFT) polymerization to create well-defined homopolymers (PHQHEMA) and diblock copolymers (PHQHEMA-b-PS). acs.org The resulting polymers, bearing pendent 8-hydroxyquinoline (B1678124) units, can form self-assembled micelles and coordinate with metal ions like Al³⁺ to create luminescent polymer-metal complexes. acs.org This research highlights a clear pathway for integrating the 2-(quinolin-5-yl)ethanol motif into sophisticated macromolecular systems.

The polymerization of this type of monomer can be controlled to produce polymers with specific molecular weights and low polydispersity, as demonstrated by the linear evolution of molecular weight with monomer conversion during the RAFT polymerization of HQHEMA. acs.org

Table 1: Polymerization Data for a Quinoline-Containing Monomer Interactive table available in the digital version.

| Parameter | Value | Reference |

|---|---|---|

| Monomer | 2-((8-hydroxyquinolin-5-yl)methoxy)ethyl methacrylate (HQHEMA) | acs.org |

| Polymerization Method | Reversible Addition-Fragmentation Chain Transfer (RAFT) | acs.org |

| Initiator | 2,2′-Azoisobutyronitrile (AIBN) | acs.org |

| Chain Transfer Agent | 2-Cyanoprop-2-yl dithiobenzoate (CPDB) | acs.org |

In a different approach, quinoline-based ligands are used in coordination-insertion polymerization. For example, cobalt complexes featuring (8-(arylimino)-5,6,7-trihydroquinolin-2-yl)methyl acetate (B1210297) ligands have been synthesized and used as catalysts for the polymerization of isoprene, yielding polyisoprene with a high cis-1,4 selectivity. researchgate.net This demonstrates the utility of the quinoline framework in controlling polymer microstructure.

Development of Chemical Catalysts and Supports

The quinoline core is a prominent feature in various catalytic systems, either as part of the ligand coordinating to a metal center or as the substrate itself in catalytic transformations. The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an effective coordinating site for metal ions, which is a fundamental aspect of many catalysts.